![molecular formula C21H23N3O3 B2627753 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide CAS No. 898439-80-0](/img/structure/B2627753.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide
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Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide, commonly known as AQ-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AQ-1 belongs to the family of quinolone derivatives, which have been extensively studied for their biological activities. In
Scientific Research Applications
Synthesis and Biological Activity
A series of novel carboxamide derivatives of 2-Quinolones, structurally related to the compound , have been synthesized and shown to exhibit significant antimicrobial and antitubercular activities. These findings suggest potential applications in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Chemical Synthesis and Molecular Rearrangement
Novel Synthesis Routes and Molecular Transformations
Research on structurally similar compounds has led to new synthesis methods and molecular rearrangements, providing insights into the versatility and reactivity of such molecules, potentially useful for various chemical synthesis applications (Klásek, Kořistek, Sedmera, & Halada, 2003).
Apoptosis Induction in Cancer Cells
Anticancer Properties
Compounds related to the chemical structure have been identified as potent inducers of apoptosis in cancer cells, suggesting a potential therapeutic application for treating various cancers (Zhang et al., 2008).
Crystal Structure and Molecular Interactions
Structural Analysis and Properties
Studies on similar quinoline-based amides have revealed intricate crystal structures and molecular interactions, highlighting their potential in material sciences and molecular engineering (Karmakar, Sarma, & Baruah, 2007).
Antitubercular Agents
Diversity-Oriented Synthesis and Biological Evaluation
The diversity-oriented synthesis approach has been employed to create a variety of structurally related compounds with promising antitubercular activities. This suggests the potential of the compound for further exploration as an antitubercular agent (Kantevari et al., 2011).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-6-4-8-18(14(13)2)23-21(27)20(26)22-17-10-9-16-7-5-11-24(15(3)25)19(16)12-17/h4,6,8-10,12H,5,7,11H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFUELDJHQJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dimethylphenyl)oxamide |
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